An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-aminobutanoate Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-aminobutanoate Hydrochloride
Foreword: Understanding the Molecular Blueprint
In the landscape of modern drug discovery and peptide synthesis, the utility of a molecule is dictated by its fundamental physicochemical properties. These characteristics—solubility, acidity, stability, and structure—form the blueprint from which we predict behavior, design experiments, and ultimately determine applicability. Methyl 2-aminobutanoate hydrochloride, a key chiral building block, is no exception. This guide moves beyond a simple recitation of data points. It is designed for the practicing researcher, offering a cohesive analysis of this compound's core properties, the causal logic behind their measurement, and the practical methodologies required for their validation. We will explore not just what the properties are, but why they matter and how they are reliably determined, ensuring a foundation of scientific integrity for your research and development endeavors.
Chemical Identity and Structural Elucidation
Methyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid. As an α-amino acid ester, it serves as a crucial intermediate, primarily in peptide synthesis where the methyl ester provides a temporary protecting group for the carboxylic acid moiety.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.[2][3]
The presence of a chiral center at the α-carbon (C2) means the compound exists as two distinct enantiomers, (S) and (R), in addition to the racemic mixture. The specific enantiomer is critical in pharmaceutical applications where stereochemistry dictates biological activity.
Molecular Structure
The fundamental structure consists of a four-carbon butanoate chain with an amino group at the alpha position (C2) and a methyl ester at the carboxyl group. The hydrochloride salt form results from the protonation of the primary amine.
Caption: General structure of Methyl 2-aminobutanoate Hydrochloride.
Key Identifiers
Precise identification is critical for regulatory compliance and accurate sourcing. The CAS number varies depending on the stereochemistry.
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| IUPAC Name | methyl 2-aminobutanoate;hydrochloride | [4] |
| CAS Number (Racemic) | 7682-18-0 | [1] |
| CAS Number ((S)-enantiomer) | 56545-22-3 | [1] |
| CAS Number ((R)-enantiomer) | 85774-09-0 | [5] |
| InChI Key (Racemic) | AHAQQEGUPULIOZ-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
These properties govern the compound's behavior in solution, its stability, and its interaction with other molecules.
| Property | Value / Description | Significance in R&D | Source(s) |
| Appearance | White to off-white crystalline solid. | Provides a first-pass quality check for purity and consistency. | [1] |
| Melting Point | 116-117 °C ((S)-enantiomer) | A key indicator of purity. A broad melting range often suggests the presence of impurities. | |
| pKa | Estimated ~7.7 (Ammonium group) | Governs the charge state of the molecule at a given pH, which is critical for solubility, receptor binding, and chromatographic behavior. | [6] |
| Solubility | Soluble in water and alcohols (e.g., ethanol). | Essential for formulation, reaction solvent selection, and purification. High water solubility is typical for hydrochloride salts. | [1][2] |
| Hygroscopicity | Expected to be hygroscopic. | The tendency to absorb moisture from the air affects storage, handling, and accurate weighing. Requires storage in a desiccated environment. | [7] |
In-Depth Analysis: The pKa of the Amino Group
The pKa of the ammonium group in glycine methyl ester is reported to be 7.66 .[6] The ethyl group in Methyl 2-aminobutanoate, being slightly more electron-donating than the hydrogen in glycine, will have a minor effect on the basicity of the amine. This effect is generally small for alkyl groups, so the pKa is expected to be very close to this value, likely in the range of 7.6 to 7.8 .
-
Expert Insight: This pKa value signifies that at physiological pH (~7.4), the molecule will exist as a mixture of its protonated (charged, R-NH₃⁺) and neutral (free base, R-NH₂) forms, with the charged form being slightly predominant. For applications requiring the free base, such as in certain coupling reactions, neutralization with a non-aqueous base is necessary.[8]
Solubility Profile: A Quantitative Perspective
The qualitative description "soluble in water" is useful but insufficient for many applications.[1] Quantitative data allows for the precise preparation of stock solutions and reaction mixtures. While specific data for Methyl 2-aminobutanoate hydrochloride is sparse, data from highly similar compounds provides a functional baseline. For instance, L-Alanine methyl ester hydrochloride is reported to be soluble in water at >100 mg/mL .[9]
-
Expert Insight: The high water solubility is a direct consequence of its ionic nature as a hydrochloride salt.[2] In organic solvents, solubility will be lower and dependent on the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol but poor solubility in non-polar solvents like hexanes or diethyl ether.[10] This differential solubility is the cornerstone of its purification by recrystallization.
Experimental Protocols for Property Determination
To ensure scientific integrity, key properties must be verifiable. The following section details standardized, self-validating protocols for determining the synthesis, identity, and pKa of Methyl 2-aminobutanoate hydrochloride.
Synthesis Protocol: Fischer Esterification
The most direct and common synthesis is the Fischer esterification of 2-aminobutanoic acid using methanol as both the solvent and reagent, with a strong acid catalyst. Using anhydrous HCl gas is a classic method, though thionyl chloride (SOCl₂) is often a more convenient laboratory-scale alternative.[9][11]
Caption: Workflow for the synthesis of Methyl 2-aminobutanoate HCl.
-
Causality:
-
Anhydrous Conditions: Water must be excluded as it can hydrolyze the thionyl chloride and the ester product, reducing yield.
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product according to Le Châtelier's principle.
-
Thionyl Chloride: SOCl₂ reacts with methanol to form HCl in situ, which protonates the amino acid and catalyzes the esterification. It also acts as a dehydrating agent.
-
Recrystallization: The product is highly soluble in methanol but insoluble in diethyl ether. Adding ether as an anti-solvent to a concentrated methanol solution causes the pure product to crystallize, leaving impurities behind.
-
Protocol for pKa Determination by Potentiometric Titration
This protocol provides a reliable method for experimentally determining the pKa value of the ammonium group.[12]
Caption: Workflow for pKa determination via potentiometric titration.
-
Self-Validation:
-
Calibration: The three-point pH calibration ensures the accuracy of all subsequent measurements.
-
Ionic Strength: Maintaining constant ionic strength with KCl minimizes variations in activity coefficients, making the measured pH a more accurate reflection of proton concentration.[12]
-
First Derivative Plot: Plotting d(pH)/dV vs. V provides a clear, sharp peak at the equivalence point, which is more accurate than visual estimation from the titration curve itself. The pKa is the pH at exactly half this volume.
-
Analytical Characterization Protocols
NMR is the most powerful tool for unambiguous structure confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its simplicity, as the N⁺H₃ protons will exchange with deuterium and disappear from the spectrum, simplifying the baseline.
-
¹H NMR (400 MHz, D₂O):
-
Expected Chemical Shifts (δ):
-
~4.1 ppm (triplet, 1H): The α-proton (-CH).
-
~3.8 ppm (singlet, 3H): The methyl ester protons (-OCH₃).
-
~1.9 ppm (multiplet, 2H): The methylene protons (-CH₂-).
-
~1.0 ppm (triplet, 3H): The terminal methyl protons (-CH₃).
-
-
-
¹³C NMR (100 MHz, D₂O):
-
Expected Chemical Shifts (δ):
-
~171 ppm: Ester carbonyl carbon (C=O).
-
~54 ppm: α-carbon.
-
~53 ppm: Methyl ester carbon (-OCH₃).
-
~24 ppm: Methylene carbon (-CH₂-).
-
~8 ppm: Terminal methyl carbon (-CH₃).
-
-
-
Causality: The chemical shift of each nucleus is determined by its local electronic environment. The electronegative oxygen and nitrogen atoms deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm values).[11]
FTIR is used to confirm the presence of key functional groups.
-
Sample Preparation: The thin solid film method is efficient and avoids interference from mulling agents. Dissolve a small amount of the solid in a volatile solvent like methanol, place a drop on a salt (KBr or NaCl) plate, and allow the solvent to evaporate.[13]
-
Expected Absorption Bands (cm⁻¹):
-
2500-3000 (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a highly characteristic, often broad and complex, absorption for primary amine salts.
-
~1740 (strong, sharp): C=O stretching of the ester group. This is one of the most intense and reliable peaks in the spectrum.
-
~1500-1600: N-H bending vibrations (asymmetric and symmetric) of the R-NH₃⁺ group.
-
~1100-1250: C-O stretching of the ester group.
-
-
Expert Insight: The absence of a broad O-H stretch around 3300 cm⁻¹ and the presence of the strong C=O stretch at ~1740 cm⁻¹ confirm that the carboxylic acid has been successfully converted to the methyl ester.
MS is used to confirm the molecular weight of the free base (after loss of HCl).
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.[14]
-
Sample Preparation: Prepare a dilute solution (~10-100 µM) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₅H₁₁NO₂ plus a proton.
-
Calculated m/z for [C₅H₁₂NO₂]⁺: 118.0868
-
Stability, Storage, and Safety
-
Stability: The hydrochloride salt is significantly more stable than the free base ester, which is prone to self-condensation to form diketopiperazines or polymerization, especially upon storage.[15] The salt form prevents the amine from acting as a nucleophile.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen).[5][7] For long-term stability, storage at -20°C is recommended.[16]
-
Safety:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
References
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online]. Available at: [Link]
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CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Online]. Available at: [Link]
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